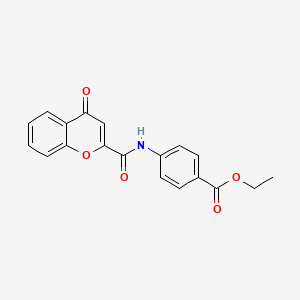

ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10O4 . It has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da .

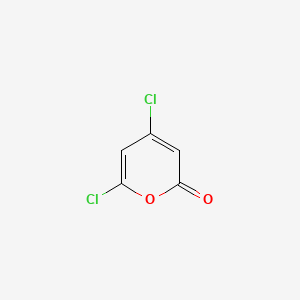

Molecular Structure Analysis

The molecular structure of “ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” consists of a chromene ring (a benzene ring fused to a heterocyclic pyran ring) with a carboxylate ester group attached . The compound’s InChI code is 1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232°C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . The ^1H NMR and ^13C NMR spectra provide further information about the compound’s structure .

科学的研究の応用

- Cell Proliferation Inhibition (Anticancer Activity):

- Certain 4H-chromene derivatives exhibit promising anticancer properties by inhibiting cell proliferation. These compounds could serve as leads for novel cancer therapies .

- Some 4H-chromenes induce apoptosis (programmed cell death) in cancer cells. Understanding their mechanisms of action may lead to targeted therapies .

- 4H-chromenes have been investigated as potential antagonists for the neuropeptide Y Y5 receptor. Modulating this receptor could have implications for appetite regulation and obesity treatment .

- Certain 4H-chromene derivatives have shown promise in improving cognitive deficits. Researchers are exploring their potential for treating neurodegenerative disorders .

Organic Synthesis and Catalysis

- Researchers have developed various synthetic methods for 4H-chromenes, including enantioselective routes. Notable approaches include:

- Ni(II)-Catalyzed Synthesis :

- A Ni(II)–bis(oxazoline) complex, in combination with p-TSOH, efficiently forms enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. These products can be further converted into biologically active derivatives .

- Lewis Acid-Catalyzed Synthesis :

- Other Approaches :

- Ni(II)-Catalyzed Synthesis :

Fluorescent Probes and Sensors

- Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate and related derivatives have been investigated as fluorescent probes. For example:

- Zinc (II) and Aluminum (III) Detection :

Materials Science and Coordination Chemistry

- The chromene scaffold can be modified to create functional materials and coordination complexes. Researchers have explored its use in:

Unexpected Coupling Reactions

- In some cases, unexpected coupling reactions involving 4-oxo-4H-chromene-2-carboxylic acid have been observed. For instance, titanium-induced McMurry coupling led to bis-chromones, demonstrating the versatility of this scaffold .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-19(23)12-7-9-13(10-8-12)20-18(22)17-11-15(21)14-5-3-4-6-16(14)25-17/h3-11H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUKEZUZOGGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)

![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)

![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)